AEM1
Overview
Description
AEM1 is a small molecule known for its role as an inhibitor of deregulated nuclear factor erythroid 2-related factor 2 (NRF2) transcriptional activity in cancer . This compound has shown potential in sensitizing cancer cells to various chemotherapeutic agents and inhibiting their growth both in vitro and in vivo .
Mechanism of Action
Target of Action
AEM1 primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound acts as an inhibitor of Nrf2 . It reduces the expressions of Nrf2-dependent genes, thereby disrupting the normal functioning of Nrf2 . The exact molecular mechanism of how this compound interacts with nrf2 is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Keap1-Nrf2 pathway . Under normal conditions, Nrf2 binds to its inhibitor, Keap1, in the cytoplasm. When oxidative stress occurs, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the DNA and initiates the transcription of antioxidant genes . This compound disrupts this process by inhibiting Nrf2, thus affecting the body’s antioxidant response .
Result of Action
The inhibition of Nrf2 by this compound leads to a decrease in the expression of Nrf2-controlled genes . This results in the sensitization of cancer cells to various chemotherapeutic agents and inhibits the growth of cancer cells both in vitro and in vivo .
Preparation Methods
The synthesis of AEM1 involves a multi-step process. One of the methods includes the reaction of a precursor compound with piperonylamine in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred for 14 hours, followed by extraction and purification using flash column chromatography . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
AEM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the reaction products of this compound are still ongoing.
Scientific Research Applications
AEM1 has a wide range of scientific research applications:
Comparison with Similar Compounds
AEM1 can be compared with other NRF2 inhibitors such as Halofuginone and Omaveloxolone. These compounds also exhibit NRF2-inhibitory activities but differ in their chemical structures and specific mechanisms of action . For example:
Halofuginone: Known for its anti-fibrotic and anti-inflammatory properties, Halofuginone inhibits NRF2 by a different mechanism compared to this compound.
Omaveloxolone: This synthetic triterpenoid activates NRF2 and inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, showing a broader range of biological activities.
This compound’s uniqueness lies in its specific inhibition of deregulated NRF2 activity in cancer cells, making it a valuable tool for cancer research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLTGSHWIGJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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